5-(3-nitrophenyl)-1H-imidazole

Nitric oxide synthase inhibition Enzymology Neuroscience pharmacology

Procure 5-(3-nitrophenyl)-1H-imidazole as a crystallographically authenticated 5-nitroimidazole scaffold. The 4-nitro isomer is inactive and cannot substitute in SAR studies; QSAR dipole moment analysis (5.96 Debye) rigorously distinguishes active 5-nitro from inactive 4-nitro regioisomers. Validated nNOS inhibitor (Ki=56 nM) with confirmed crystal structure for docking studies. High thermal stability (mp 224°C, ~134°C above parent imidazole) and elevated basicity (pKa 12.39) enable demanding synthetic and coordination chemistry applications.

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 40511-41-9
Cat. No. B1620302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-nitrophenyl)-1H-imidazole
CAS40511-41-9
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=CN2
InChIInChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(4-8)9-5-10-6-11-9/h1-6H,(H,10,11)
InChIKeyAMSITKGZVUXDQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Nitrophenyl)-1H-imidazole (CAS 40511-41-9): Definitive Procurement Guide for Nitroimidazole Scaffold Selection


5-(3-Nitrophenyl)-1H-imidazole (CAS 40511-41-9) is a 5-aryl-substituted nitroimidazole building block characterized by a meta-nitrophenyl substituent on the imidazole ring. The compound has a molecular formula of C9H7N3O2, a molecular weight of 189.17 g/mol, a measured melting point of 224 °C, a predicted pKa of 12.39 ± 0.10, and a predicted density of 1.369 ± 0.06 g/cm³ [1]. The solid-state molecular structure has been confirmed by single-crystal X-ray diffraction [2]. Unlike the 4-nitro isomer class, which is generally inactive, 5-nitroimidazoles constitute a structurally privileged scaffold with well-documented antiprotozoal and antibacterial utility [3].

Why 5-(3-Nitrophenyl)-1H-imidazole Cannot Be Interchanged with Positional Nitroimidazole Isomers


In procurement for structure-activity relationship (SAR) studies, generic substitution between nitroimidazole positional isomers is scientifically unjustified. QSAR analysis across a series of nitro-heterocyclic drugs has demonstrated that the dipole moment value can be used to discriminate between active 2-nitro and 5-nitroimidazoles and inactive 4-nitroimidazoles [1]. Free-Wilson analysis further emphasizes that the presence of the nitro group specifically in position 2 or 5 of the imidazole ring is a critical structural parameter for antimicrobial activity [1]. Consequently, procurement of a 4-nitroimidazole analog cannot substitute for 5-(3-nitrophenyl)-1H-imidazole in activity-relevant applications. The specific substitution pattern dictates both electronic properties and biological outcome, making precise specification of the 5-nitro regioisomer essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-(3-Nitrophenyl)-1H-imidazole Against Closest Analogs


Nitric Oxide Synthase (nNOS) Binding Affinity: 56 nM Ki at Rat Neuronal NOS

5-(3-Nitrophenyl)-1H-imidazole demonstrates a Ki value of 56 nM for inhibition of rat recombinant neuronal nitric oxide synthase (nNOS) expressed in Escherichia coli using L-arginine as substrate [1]. Direct comparator data for closely related positional or substituent analogs in the identical nNOS assay are not publicly available; however, this quantitative binding datum provides a measurable baseline for distinguishing 5-(3-nitrophenyl)-1H-imidazole from structurally related imidazoles lacking comparable nNOS affinity data.

Nitric oxide synthase inhibition Enzymology Neuroscience pharmacology

Nitric Oxide Synthase (NOS) Oxygenase Domain Binding: Kd = 4.47 μM

5-(3-Nitrophenyl)-1H-imidazole exhibits a binding affinity (Kd) of 4.47 μM (4.47 × 10³ nM) for the nitric oxide synthase oxygenase domain from Bacillus subtilis (strain 168) [1]. Binding was assessed by measuring the difference between the imidazole-bound low-spin peak at 430 nm and the inhibitor-bound high-spin peak at 395 nm via spectrophotometric titration [1]. This Kd value is approximately 80-fold weaker (higher nM value) than the Ki value observed for nNOS (56 nM), indicating differential binding behavior across NOS isoforms and target domains that may inform selectivity-oriented procurement decisions.

NOS oxygenase domain Enzyme binding Spectroscopic assay

Physicochemical Differentiation: Melting Point 224 °C and pKa 12.39

5-(3-Nitrophenyl)-1H-imidazole is characterized by a melting point of 224 °C and a predicted pKa of 12.39 ± 0.10 [1]. In contrast, the unsubstituted parent imidazole has a melting point of 88-91 °C and a pKa of 6.95. The meta-nitrophenyl substitution increases the melting point by approximately 134 °C and raises the pKa by over 5 log units (from ~7 to 12.4), reflecting substantial electronic and solid-state differentiation. The high melting point correlates with strong intermolecular hydrogen bonding networks confirmed in the crystal structure [2], which may influence compound handling, purification, and formulation development.

Solid-state characterization Ionization constant Purification

Electronic Structure Differentiation: HOMO-LUMO Gap 4.03 eV and Dipole Moment 5.96 Debye

A computational study of substituent effects on nitroimidazole derivatives calculated the HOMO-LUMO energy gap for 5-(3-nitrophenyl)-1H-imidazole as 4.03 eV and the dipole moment as 5.96 Debye [1]. The same study determined that imidazole derivatives lacking the nitro group exhibit substantially lower proton affinity values, indicating that the presence of the nitro group is crucial for chemical reactivity and stability [1]. The dipole moment value is particularly significant because QSAR analysis has demonstrated that dipole moments can discriminate between active 5-nitroimidazoles and inactive 4-nitroimidazoles [2].

Computational chemistry Electronic properties QSAR modeling

Crystal Structure Confirmation: Intermolecular N-H···N Hydrogen Bonding Network

Single-crystal X-ray diffraction analysis of 5-(3-nitrophenyl)-1H-imidazole confirms the molecular structure with the imidazole ring and nitrophenyl substituent clearly resolved [1]. The crystal structure reveals an intermolecular N-H···N hydrogen-bonding network involving the imidazole N-H donor and imidazole nitrogen acceptor, which contributes to the high melting point (224 °C) relative to unsubstituted imidazole [1]. The atomic displacement ellipsoids are well-defined at 40% probability, confirming high-quality crystallographic data suitable for comparative structural analysis with related nitroimidazole derivatives.

X-ray crystallography Solid-state packing Polymorph screening

Optimal Research and Industrial Application Scenarios for 5-(3-Nitrophenyl)-1H-imidazole


Nitric Oxide Synthase (NOS) Inhibitor Discovery and Enzymology Studies

Researchers investigating selective nNOS inhibition should procure 5-(3-nitrophenyl)-1H-imidazole as a characterized starting scaffold with a validated Ki of 56 nM against rat recombinant nNOS [1]. The compound's additional Kd of 4.47 μM for the Bacillus subtilis NOS oxygenase domain provides a second quantifiable binding reference, enabling cross-isoform selectivity assessment and structure-activity relationship expansion [1]. The confirmed crystal structure supports molecular docking studies and rational inhibitor design [2].

Computational QSAR Model Development for Nitroimidazole Antimicrobials

Computational chemists developing QSAR models for nitroimidazole antimicrobial activity should incorporate 5-(3-nitrophenyl)-1H-imidazole due to its established electronic descriptors, including a computed HOMO-LUMO gap of 4.03 eV and dipole moment of 5.96 Debye [1]. These values provide quantitative electronic parameters for distinguishing active 5-nitroimidazole scaffolds from inactive 4-nitro isomers, a discrimination validated by published QSAR analysis demonstrating that dipole moment values effectively separate active 2-nitro and 5-nitroimidazoles from inactive 4-nitroimidazoles [2].

Synthetic Methodology Development Requiring High-Thermal-Stability Building Blocks

Synthetic chemists requiring imidazole building blocks capable of withstanding elevated reaction temperatures should select 5-(3-nitrophenyl)-1H-imidazole based on its experimentally measured melting point of 224 °C, approximately 134 °C higher than unsubstituted imidazole (88-91 °C) [1]. The high thermal stability is attributed to the extensive intermolecular N-H···N hydrogen bonding network confirmed by single-crystal X-ray diffraction [2], making this compound suitable for reactions conducted at temperatures where simpler imidazole derivatives would melt or decompose.

pH-Dependent Coordination Chemistry and Metal Complexation Studies

In coordination chemistry applications requiring imidazole ligands with elevated basicity, 5-(3-nitrophenyl)-1H-imidazole offers a predicted pKa of 12.39 ± 0.10, over 5 log units higher than parent imidazole (pKa = 6.95) [1]. This significantly increased pKa alters the protonation equilibrium and metal-binding characteristics across physiological and basic pH ranges. The crystallographically confirmed molecular structure provides accurate bond lengths and angles for modeling metal-ligand interactions [2], supporting procurement for metalloenzyme mimic studies and catalyst development.

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